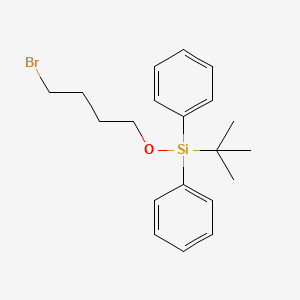

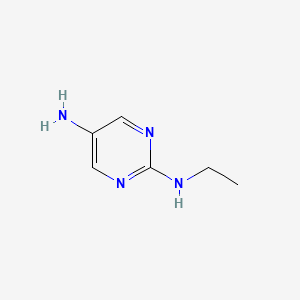

![molecular formula C12H22N2O2 B3093929 (3aR,7aS)-叔丁基六氢-1H-吡咯并[3,4-c]吡啶-2(3H)-羧酸酯 CAS No. 1251014-37-5](/img/structure/B3093929.png)

(3aR,7aS)-叔丁基六氢-1H-吡咯并[3,4-c]吡啶-2(3H)-羧酸酯

描述

This compound belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine ring, which is a seven-member aromatic heterocycle made up of a pyrrole ring fused to a pyridine ring .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through palladium-catalyzed tandem reactions . This process typically involves a cascade vinylogous addition/reductive elimination/protonation/allylic amination and 1,3-hydrogen transfer sequence .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrrolopyridine ring. The exact structure would depend on the specific arrangement and bonding of the atoms within the compound .科学研究应用

烟碱型乙酰胆碱受体激动剂的合成

Jarugu 等人 (2018) 的一项研究重点介绍了密切相关化合物 (2S,3aR,7aS)-叔丁基六氢-2,5-甲烷吡咯并[3,2-c]吡啶-1(4H)-羧酸酯的大规模合成优化,该化合物是烟碱型乙酰胆碱受体激动剂的重要中间体。这项研究证明了该化合物在合成能够与烟碱型乙酰胆碱受体相互作用的激动剂中的相关性,而烟碱型乙酰胆碱受体是治疗神经系统疾病的关键靶点 (Jarugu 等人,2018)。

哌啶衍生物合成

Moskalenko 和 Boev (2014) 研究了与四氢呋喃环稠合的哌啶衍生物的合成,其起始原料为叔丁基 6-(2-羟乙基)-7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸酯。他们的工作导致了新的 N-取代六氢呋并[2,3-c]吡啶衍生物的产生,展示了该化合物在开发结构多样的哌啶衍生物中的用途,而哌啶衍生物在药物化学中很有价值 (Moskalenko 和 Boev,2014)。

药理学上重要中间体的开发

Bahekar 等人 (2017) 的研究重点是叔丁基(3aR,6aS)-5-氧代六氢环戊并[c]吡咯-2(1H)-羧酸酯的有效合成工艺,该化合物代表了多种药理活性的基本药效团。本研究强调了该化合物在大规模生产药理学相关中间体中的重要性,突出了其在药物开发和合成中的潜力 (Bahekar 等人,2017)。

作用机制

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . This compound interferes with this process, thereby inhibiting the activation of these signaling pathways .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their abnormal activation due to FGFR mutations is associated with the progression and development of several cancers .

Pharmacokinetics

It’s noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

属性

IUPAC Name |

tert-butyl (3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJSNQCNXVJXDM-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCNCC2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCNC[C@@H]2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)ethyl]-2-methylalanine](/img/structure/B3093855.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)

![Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3093899.png)

![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester](/img/structure/B3093909.png)

![Racemic trans-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine](/img/structure/B3093915.png)

![Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid](/img/structure/B3093922.png)

![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-methylamine](/img/structure/B3093927.png)

![cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B3093941.png)